1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene
Overview
Description
This compound is a benzene derivative with azidomethyl, methylsulfonyl, and trifluoromethyl substituents. The azide group (-N3) is a functional group known for its high reactivity, particularly in click reactions . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules . The methylsulfonyl group (-SO2CH3) is a polar functional group that can participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar aromatic benzene ring at its core, with the three substituents (azidomethyl, methylsulfonyl, and trifluoromethyl) attached to the ring. The exact spatial arrangement of these groups would depend on the specific positions they occupy on the benzene ring .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of reactions. The azide group can participate in click reactions, a type of chemical reaction used in bioconjugation . The trifluoromethyl group is generally stable under a variety of conditions, but can undergo certain reactions under specific conditions . The methylsulfonyl group can act as a leaving group in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, boiling point, and metabolic stability . The azide group is highly reactive, which could make the compound sensitive to certain conditions .Safety and Hazards
Properties
IUPAC Name |
1-(azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2S/c1-18(16,17)8-3-6(5-14-15-13)2-7(4-8)9(10,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPDWKBDTYUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171100 | |
Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-55-3 | |
Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803611-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(azidomethyl)-3-(methylsulfonyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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